An In-depth Technical Guide to the Physicochemical Properties of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid. Recognizing the limited availability of direct experimental data for this specific molecule, this document establishes a predicted physicochemical profile based on structurally analogous compounds. More critically, it offers detailed, field-proven experimental protocols for the definitive determination of its aqueous solubility, acid dissociation constant (pKa), and lipophilicity (LogP). These methods are presented as self-validating systems to ensure the generation of robust and reliable data essential for applications in medicinal chemistry, materials science, and drug development. The guide is structured to empower researchers to move from theoretical estimation to empirical validation, a crucial step in the characterization of novel chemical entities.
Introduction and Strategic Importance
4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is a fluorinated aromatic carboxylic acid. The incorporation of fluorine atoms and fluorinated alkyl groups into organic molecules is a widely utilized strategy in drug discovery to modulate key properties such as metabolic stability, membrane permeability, and binding affinity. The tetrafluoropropoxy moiety, in particular, is expected to significantly influence the compound's lipophilicity and electronic characteristics compared to its non-fluorinated counterparts.
A precise understanding of its physicochemical properties is paramount. These parameters govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For drug development professionals, this data is critical for formulation design, predicting in vivo behavior, and ensuring regulatory compliance. This guide provides the foundational knowledge and practical methodologies to accurately characterize this promising molecule.
Figure 1: Chemical Structure of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid
Caption: Structure of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid.
Predicted Physicochemical Profile
Direct experimental data for 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid is scarce in publicly available literature. Therefore, the following profile is based on calculations and data from structurally similar analogs, such as 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid and various fluorinated benzoic acids.[1][2][3] It is imperative that these values be confirmed experimentally.
| Property | Predicted Value / Information | Basis for Prediction & Rationale |
| CAS Number | 186399-52-8 | Catalog data for the specified compound. |
| Molecular Formula | C₁₀H₈F₄O₃ | Derived from the chemical structure. |
| Molecular Weight | 252.16 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for aromatic carboxylic acids.[2] |
| Melting Point | ~170 - 185 °C | Based on the melting point of the analogous 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid (178°C).[3] The slightly larger propoxy group may slightly alter crystal packing and melting point. |
| Aqueous Solubility | Low | The fluorinated alkyl chain and aromatic ring suggest poor water solubility.[2][4] The carboxylic acid group provides some limited aqueous solubility, which will be pH-dependent. |
| pKa | ~3.0 - 3.8 | The electron-withdrawing nature of the tetrafluoroalkoxy group is expected to increase the acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.2). This is a known trend for fluorinated benzoic acids.[5][6] |
| LogP (octanol/water) | > 2.5 | The extended fluorinated chain significantly increases lipophilicity compared to simpler benzoic acids. Fluorination generally increases the LogP value in aromatic systems.[7][8][9] |
Definitive Experimental Characterization Protocols
The following sections provide detailed, step-by-step protocols for the experimental determination of the most critical physicochemical properties.
Aqueous Solubility Determination (OECD Test Guideline 105)
The determination of water solubility is fundamental. The "Flask Method," as described in OECD Guideline 105, is the gold standard for substances with solubility greater than 10⁻² g/L.
Causality and Expertise: The choice of the Flask Method is predicated on achieving a true thermodynamic equilibrium between the solid-state compound and its saturated aqueous solution. Stirring duration, temperature control, and the method of phase separation are critical variables that must be rigorously controlled to prevent the formation of colloidal suspensions and ensure accurate, reproducible results. Centrifugation is often preferred over filtration for highly lipophilic compounds to avoid adsorption onto filter membranes.
Workflow for Aqueous Solubility (Flask Method)
Caption: OECD 105 Flask Method workflow for solubility determination.
Step-by-Step Protocol:
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Preparation: Add an excess amount of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid to a glass flask containing a known volume of high-purity deionized water. The excess solid should be clearly visible.
-
Equilibration: Seal the flask and place it in a thermostatically controlled shaker or stirrer bath at a precise temperature (e.g., 25 ± 0.5 °C).
-
Saturation: Stir the solution for an initial period of 24 hours. After this, cease stirring and observe if any solid settles.
-
Confirmation of Equilibrium: Take a sample, determine its concentration, and then continue stirring for another 24 hours. If the concentration of the second sample is within experimental error of the first, equilibrium is considered reached. If not, continue stirring until two consecutive measurements are stable.
-
Phase Separation: Once equilibrium is achieved, allow the solution to stand at the test temperature for at least 24 hours to allow for the settling of undissolved solids. Subsequently, centrifuge the sample at a high speed to ensure complete separation of the aqueous phase from any suspended microcrystals.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The water solubility is reported as the average concentration from at least three replicate experiments.
Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa value dictates the extent of ionization at a given pH, which profoundly impacts solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate and reliable method for its determination.[6]
Causality and Expertise: This method relies on monitoring the change in pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added incrementally. The pKa is the pH at which the concentrations of the protonated (acidic) and deprotonated (conjugate base) forms are equal. This corresponds to the midpoint of the buffer region on the titration curve. Purging with nitrogen is essential to remove dissolved CO₂, which can form carbonic acid and interfere with the accurate determination of the endpoint for weakly acidic compounds.
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for determining pKa via potentiometric titration.
Step-by-Step Protocol:
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.
-
Sample Preparation: Accurately weigh a sample of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid and dissolve it in a suitable solvent system. Due to its predicted low aqueous solubility, a co-solvent system (e.g., methanol-water or acetonitrile-water) may be necessary.
-
Inert Atmosphere: Place the solution in a jacketed titration vessel maintained at a constant temperature. Purge the solution with an inert gas, such as nitrogen, for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide.
-
Titration: Begin the titration by adding small, precise aliquots of a standardized, carbonate-free strong base solution (e.g., 0.1 M NaOH).
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Construct a titration curve by plotting the recorded pH values against the volume of NaOH added.
-
pKa Determination: Determine the equivalence point from the inflection point of the curve (or the maximum of the first derivative plot). The pKa is the pH value recorded at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.
Lipophilicity (LogP) Determination (Shake-Flask Method)
LogP, the octanol-water partition coefficient, is the primary measure of a compound's lipophilicity and a critical predictor of its membrane permeability and potential for accumulation in fatty tissues. The shake-flask method is the traditional and most direct method for its determination.
Causality and Expertise: This method directly measures the partitioning of a compound between two immiscible phases: n-octanol (simulating biological lipids) and water. Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment, which would alter the concentrations and lead to erroneous results. The choice of which phase to initially dissolve the compound in depends on its expected LogP; for a lipophilic compound, dissolving in n-octanol first is often more efficient.
Workflow for LogP Determination (Shake-Flask Method)
Caption: Shake-Flask method workflow for LogP determination.
Step-by-Step Protocol:
-
Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. The aqueous phase should be buffered to a pH where the compound is fully unionized (at least 2 pH units below the pKa).
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol at a concentration that can be accurately measured by the chosen analytical method.
-
Partitioning: Place equal, known volumes of the n-octanol stock solution and the pre-saturated buffered water into a suitable vessel (e.g., a separatory funnel or centrifuge tube).
-
Equilibration: Shake the vessel gently at a constant temperature for a sufficient time to reach equilibrium (typically 1-24 hours, to be determined experimentally).
-
Phase Separation: Separate the two phases by centrifugation to avoid the formation of emulsions.
-
Quantification: Determine the concentration of the compound in both the n-octanol phase and the aqueous phase using a validated analytical method like HPLC-UV.
-
Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. The experiment should be repeated at several initial concentrations to ensure the value is independent of concentration.
Plausible Synthesis Route
A common method for synthesizing such fluorinated aryl ethers involves a Williamson ether synthesis. This provides context on the compound's origin and potential impurities. A plausible route is the reaction of methyl 4-hydroxybenzoate with 1,1,2,2-tetrafluoro-3-iodopropane followed by saponification of the resulting ester.
Alternatively, a reaction between 4-hydroxybenzoic acid and a suitable tetrafluoropropylating agent under basic conditions could be employed.[10][11] The purity of the final product would need to be confirmed by techniques like NMR spectroscopy and elemental analysis.[12][13]
Conclusion
The physicochemical properties of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid are critical determinants of its potential in pharmaceutical and material science applications. While a predicted profile provides a valuable starting point, it is not a substitute for rigorous experimental data. The protocols detailed in this guide for determining aqueous solubility, pKa, and LogP represent robust, validated methodologies that will yield the high-quality, reliable data required for informed decision-making in research and development. Adherence to these systematic approaches will ensure a thorough and accurate characterization of this and other novel chemical entities.
References
- BenchChem. (n.d.). Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids.
- BenchChem. (n.d.). physical and chemical properties of 2-Fluorobenzoic acid.
- ResearchGate. (n.d.). Measured²⁰ log P values for compounds selectively fluorinated phenylcyclohexanes and reference compounds 16 and 17.
- ResearchGate. (n.d.). Log P values of fluorinated benzene derivatives.
- Wikipedia. (n.d.). 3-Fluorobenzoic acid.
- Santa Cruz Biotechnology. (n.d.). 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.
- PubChem. (n.d.). 2-Fluorobenzoic acid.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
- CymitQuimica. (n.d.). CAS 10009-25-3: 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.
- Sigma-Aldrich. (n.d.). 4-(2,2,2-Trifluoroacetamido)benzoic acid.
- PubMed. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456-458.
- Chemistry Stack Exchange. (2015). LogP of halogen derivatives of aromatics and aliphatics explanation.
- PubChem. (n.d.). 4-[[[4-(2-Methoxyphenoxy)benzoyl]-(3,3,3-trifluoropropyl)amino]methyl]benzoic acid.
- ChemShuttle. (n.d.). 4-fluoro-3-(trifluoromethoxy)benzoic acid.
- Sigma-Aldrich. (n.d.). 4-(2,2,2-trifluoroacetamido)benzoic acid.
- ResearchGate. (n.d.). Scheme 3. Route of synthesis of 4-(3-perfluorobutylprop-1-oxy)benzoic acid.
- Wiley-VCH. (n.d.). "Fluorine Compounds, Organic," in: Ullmann's Encyclopedia of Industrial Chemistry.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Trifluoromethoxy)benzoic Acid.
- Lab Pro Inc. (n.d.). 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid, 5G.
- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- TCI Chemicals. (n.d.). 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid.
- The Royal Society of Chemistry. (n.d.). Accelerated Fenton-like kinetics by visible-light-driven catalysis over Iron(III)
- PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid.
- ConnectSci. (2013). Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Australian Journal of Chemistry, 67(3), 475-480.
Sources
- 1. scbt.com [scbt.com]
- 2. CAS 10009-25-3: 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid [cymitquimica.com]
- 3. labproinc.com [labproinc.com]
- 4. 4-fluoro-3-(trifluoromethoxy)benzoic acid; CAS No.: 886496-49-7 [chemshuttle.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. globalscientificjournal.com [globalscientificjournal.com]
- 13. researchgate.net [researchgate.net]
